HDAC1 Inhibition Potency: A Baseline for Cellular Activity
N-cyclopropyl-N-(2,3-dichlorobenzyl)acetamide exhibits potent inhibition of human recombinant HDAC1, with an IC₅₀ of 21 nM [1]. This value represents a baseline for its potential to modulate histone acetylation in cellular assays. Direct comparison with a structurally related dichlorobenzyl-containing HDAC inhibitor (compound 5f) shows a significant potency advantage; compound 5f exhibited an IC₅₀ of 940 nM against HDAC [2].
| Evidence Dimension | Inhibitory potency against histone deacetylase (HDAC) |
|---|---|
| Target Compound Data | IC₅₀ = 21 nM (HDAC1) |
| Comparator Or Baseline | Compound 5f (dichlorobenzyl-containing HDAC inhibitor): IC₅₀ = 940 nM |
| Quantified Difference | Approximately 45-fold more potent |
| Conditions | Recombinant human HDAC1 (1-482 residues) expressed in baculovirus, using Ac-Leu-Gly-Lys(Ac)-AMC substrate, 5 min preincubation |
Why This Matters
The substantial difference in potency (21 nM vs 940 nM) suggests that this compound may achieve effective target engagement at lower concentrations than some structurally related HDAC inhibitors, which is a key consideration for hit-to-lead optimization and cellular profiling.
- [1] BindingDB. Entry BDBM50241450 (CHEMBL4072816). Affinity Data for HDAC1: IC₅₀ = 21 nM. Accessed 2026. View Source
- [2] Yeungnam University Library. HDAC inhibitory activity of dichlorobenzyl-containing compound 5f: IC₅₀ = 940 nM. Accessed 2026. View Source
